REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6](C)([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.CC1C=C(O)C=C(C)C=1.O=C1CC(C)(C)CC(C)=C1>>[CH3:10][C:4]1[CH:3]=[C:2]([OH:1])[CH:9]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
3,5-dimethylphenol isophorone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O.O=C1C=C(CC(C)(C)C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the yield of distillation
|
Type
|
CUSTOM
|
Details
|
in yield
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6](C)([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.CC1C=C(O)C=C(C)C=1.O=C1CC(C)(C)CC(C)=C1>>[CH3:10][C:4]1[CH:3]=[C:2]([OH:1])[CH:9]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
3,5-dimethylphenol isophorone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O.O=C1C=C(CC(C)(C)C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the yield of distillation
|
Type
|
CUSTOM
|
Details
|
in yield
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |